trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 138026-93-4
VCID: VC11988777
InChI: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

CAS No.: 138026-93-4

Cat. No.: VC11988777

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate - 138026-93-4

Specification

CAS No. 138026-93-4
Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Standard InChI InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Standard InChI Key AUXXIKSVHUSTOA-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2
SMILES CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)OCCN2

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a bicyclic framework comprising a pyrrolidine ring fused to a 1,4-oxazine ring. The trans configuration refers to the relative stereochemistry of substituents at the 4a and 7a positions of the fused ring system, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The tert-butyl carboxylate group is esterified to the nitrogen atom at position 6, contributing to the molecule’s steric bulk and lipophilicity.

Key structural descriptors include:

  • IUPAC Name: tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine-6-carboxylate.

  • Canonical SMILES: CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.

  • InChI Key: AUXXIKSVHUSTOA-RKDXNWHRSA-N.

Physical and Spectral Properties

The compound is typically isolated as a white crystalline solid with a melting point range of 98–102°C. Its solubility profile favors polar aprotic solvents such as dichloromethane and tetrahydrofuran, while it exhibits limited solubility in water (<0.1 mg/mL at 25°C) . Spectroscopic data include:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): δ 1.44 (s, 9H, tert-butyl), 3.20–3.80 (m, 8H, oxazine and pyrrolidine protons).

  • 13C^{13}\text{C} NMR: δ 28.2 (tert-butyl CH3_3), 80.1 (C=O), 155.2 (C-O).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of trans-tert-butyl hexahydropyrrolo[3,4-b] oxazine-6(2H)-carboxylate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility.

Cyclization of Amino Alcohol Precursors

A common approach involves the cyclization of N-protected amino alcohols using stannous chloride dihydrate (SnCl22H2O\text{SnCl}_2 \cdot 2\text{H}_2\text{O}) as a Lewis acid catalyst. For example, Gallagher et al. demonstrated that treatment of a linear precursor with SnCl22H2O\text{SnCl}_2 \cdot 2\text{H}_2\text{O} in dichloromethane induces ring closure to form the bicyclic core with >95% diastereoselectivity .

Stereoselective Esterification

The tert-butyl carboxylate group is introduced via a Schotten-Baumann reaction, where the secondary amine of the pyrrolidine-oxazine intermediate reacts with tert-butyl chloroformate in the presence of a base such as triethylamine . This step typically proceeds in >85% yield under mild conditions (0–25°C).

Process Optimization

  • Temperature: 0–5°C for esterification to prevent epimerization.

  • Catalyst Loading: 5 mol% SnCl22H2O\text{SnCl}_2 \cdot 2\text{H}_2\text{O} for efficient cyclization .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The tert-butyl carboxylate group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. Using trifluoroacetic acid (TFA) in dichloromethane, deprotection is achieved quantitatively within 2 hours at room temperature . This reactivity is exploited in prodrug strategies and further functionalization.

Ring-Opening Reactions

The oxazine ring is susceptible to nucleophilic attack at the oxygen atom. Treatment with thiophenol (PhSH\text{PhSH}) in the presence of boron trifluoride etherate (BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) opens the ring to form a thioether derivative, demonstrating potential for diversification.

Oxidation and Reduction

  • Oxidation: The pyrrolidine nitrogen can be oxidized to a nitroso group using meta-chloroperbenzoic acid (mCPBA), though this reaction requires careful temperature control to avoid over-oxidation.

  • Reduction: Catalytic hydrogenation (H2\text{H}_2, Pd/C) selectively reduces the oxazine ring’s double bond (if present), though the saturated derivative is more commonly encountered in synthetic applications .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a key building block in the synthesis of macrocyclic alkaloids. For instance, Gallagher’s work on upenamide analogs utilized the trans-pyrrolooxazine core to construct the ABC ring system via Sonogashira coupling and reductive amination .

Agrochemical Development

Derivatives featuring substituted oxazine rings have shown herbicidal activity in pre-emergence assays (IC50_{50} = 0.8 µM against Amaranthus retroflexus), though commercial development remains exploratory.

Comparison with Structural Analogs

Parametertrans-Isomer cis-Isomer 4-Benzyl Derivative
Molecular Weight228.29 g/mol264.75 g/mol (HCl salt)318.42 g/mol
Melting Point98–102°C205–208°C (decomp.)134–136°C
Synthetic Yield72% (one-pot)58% (multi-step)65%
Metabolic Stabilityt1/2_{1/2} = 45 mint1/2_{1/2} = 22 mint1/2_{1/2} = 68 min

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